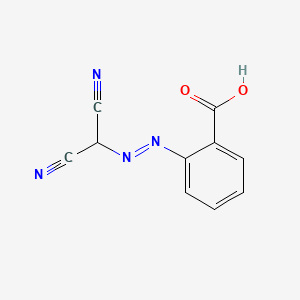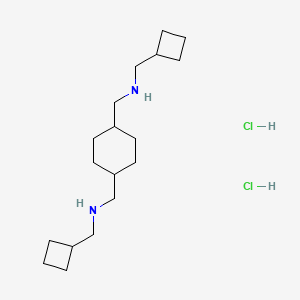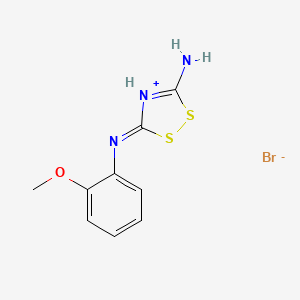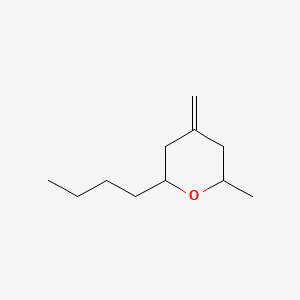
Decyl-tris(2-hydroxyethyl)azanium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl-tris(2-hydroxyethyl)azanium;bromide is a quaternary ammonium compound with the molecular formula C16H36BrNO3. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the formulation of personal care products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decyl-tris(2-hydroxyethyl)azanium;bromide can be synthesized through the reaction of decylamine with ethylene oxide, followed by quaternization with hydrobromic acid. The reaction conditions typically involve:
Reaction of Decylamine with Ethylene Oxide: This step is carried out under controlled temperature and pressure to form decyl-tris(2-hydroxyethyl)amine.
Quaternization with Hydrobromic Acid: The resulting amine is then reacted with hydrobromic acid to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The process includes:
Raw Material Handling: Ensuring the purity of decylamine and ethylene oxide.
Reaction Control: Monitoring temperature, pressure, and reaction time.
Purification: Removing any unreacted materials and by-products to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Decyl-tris(2-hydroxyethyl)azanium;bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used in substitution reactions.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Decyl-tris(2-hydroxyethyl)amine.
Substitution Products: Compounds where the bromide ion is replaced by other nucleophiles.
Applications De Recherche Scientifique
Decyl-tris(2-hydroxyethyl)azanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as an antimicrobial agent in various biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of personal care products, detergents, and disinfectants.
Mécanisme D'action
The mechanism of action of decyl-tris(2-hydroxyethyl)azanium;bromide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to its surfactant properties, which allow it to penetrate and destabilize the cell membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrakis(decyl)ammonium bromide
- Didodecyldimethylammonium bromide
- Triethanolamine
Uniqueness
Decyl-tris(2-hydroxyethyl)azanium;bromide is unique due to its specific combination of decyl and tris(2-hydroxyethyl) groups, which provide it with distinct surfactant and antimicrobial properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Propriétés
Formule moléculaire |
C16H36BrNO3 |
|---|---|
Poids moléculaire |
370.37 g/mol |
Nom IUPAC |
decyl-tris(2-hydroxyethyl)azanium;bromide |
InChI |
InChI=1S/C16H36NO3.BrH/c1-2-3-4-5-6-7-8-9-10-17(11-14-18,12-15-19)13-16-20;/h18-20H,2-16H2,1H3;1H/q+1;/p-1 |
Clé InChI |
NNHZVSVESAXJMW-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC[N+](CCO)(CCO)CCO.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-](/img/structure/B13759324.png)

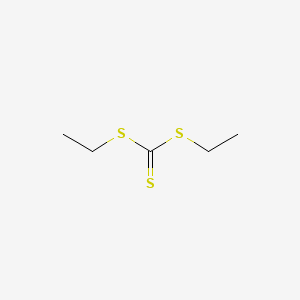

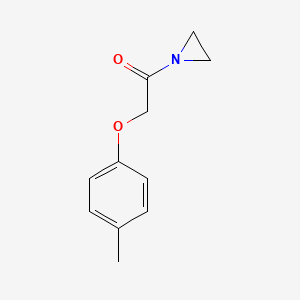
![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)


